

AZD6564: A Small Molecule Inhibitor of the Plasmin-Fibrin Protein-Protein Interaction

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Compound of Interest		
Compound Name:	AZD6564	
Cat. No.:	B15576626	Get Quote

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **AZD6564**, a novel, orally available small molecule inhibitor of the protein-protein interaction (PPI) between plasmin and fibrin. **AZD6564** acts as a potent fibrinolysis inhibitor by mimicking lysine and binding to the lysine-binding sites (LBS) in plasmin, thereby preventing its interaction with fibrin and subsequent clot degradation.[1][2][3][4] This document details the mechanism of action, quantitative efficacy, experimental protocols, and the associated signaling pathway of **AZD6564**, serving as a valuable resource for researchers in the fields of hematology, cardiovascular disease, and drug development.

Core Mechanism of Action

AZD6564 is a lysine mimetic that contains an isoxazolone moiety as a carboxylic acid isostere. [1][2][3] X-ray crystallography studies have demonstrated that **AZD6564** binds to the lysine-binding site within the kringle domains of plasmin.[1][2][3] This binding competitively inhibits the interaction of plasmin with lysine residues on fibrin, which is a critical step for the localization and enzymatic activity of plasmin on the fibrin clot. By blocking this protein-protein interaction, **AZD6564** effectively inhibits fibrinolysis, the process of dissolving blood clots.[1]

Quantitative Data



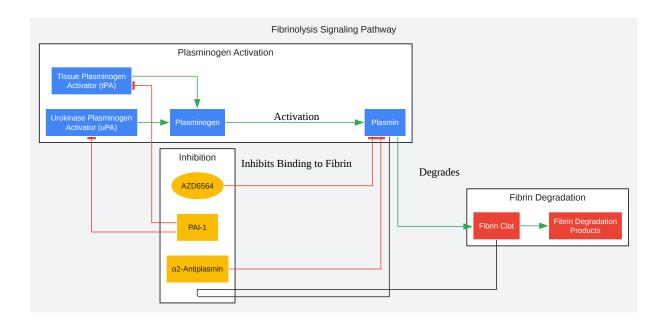
The development of **AZD6564** involved the optimization of a lead compound, 5-(4-piperidyl)-3-isoxazolone (4-PIOL), to enhance potency, permeability, and selectivity against the GABAa receptor.[1] The following table summarizes key quantitative data for **AZD6564** and related compounds.

Compound	In Vitro Human Plasma Clot Lysis IC50 (μΜ)	GABAa Binding Assay IC50 (μΜ)	Caco-2 Permeability (Papp A to B x 10 ⁻⁶ cm s ⁻¹)
AZD6564 (Compound 19)	0.44	No detectable activity	Not explicitly quantified, but optimized for increased permeability
Tranexamic Acid (TXA)	~1.8 (4-fold less potent than 4-PIOL)	1600	Low
4-PIOL	~0.45	35	< 0.01
Compound 17	Potency within 5-fold of AZD6564	Lower affinity than 4- PIOL	Data not available
Compound 22	Potency within 5-fold of AZD6564	Lower affinity than 4- PIOL	Data not available

Signaling Pathway: Fibrinolysis

AZD6564 targets the final effector step in the fibrinolytic pathway. This pathway is responsible for the dissolution of fibrin clots to maintain blood vessel patency after tissue repair. The key steps are outlined in the diagram below.





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Caption: The fibrinolysis cascade and points of inhibition.

Experimental Protocols

Detailed experimental protocols for the characterization of **AZD6564** are crucial for the replication and extension of these findings. The following sections outline the methodologies for key assays.

Human Plasma Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a clot formed from human plasma.



Principle: A fibrin clot is formed in citrated human plasma by the addition of thrombin. Tissue plasminogen activator (tPA) is added to initiate fibrinolysis. The time to clot lysis is measured by monitoring the change in optical density. Inhibitors of fibrinolysis will prolong the clot lysis time.

Methodology:

- Preparation of Reagents:
 - Citrated human plasma.
 - Thrombin solution (e.g., 2.5 NIH units/mL).
 - Tissue plasminogen activator (tPA) solution.
 - Test compound (AZD6564) at various concentrations.
- Assay Procedure:
 - In a microplate well, combine citrated human plasma with the test compound at the desired concentration.
 - Initiate clot formation by adding thrombin.
 - Simultaneously, add tPA to initiate fibrinolysis.
 - Monitor the optical density (absorbance) of the well over time at a specific wavelength (e.g., 405 nm) using a microplate reader.
 - The time to 50% clot lysis is determined from the absorbance curve.
- Data Analysis:
 - Plot the percentage of lysis against time for each compound concentration.
 - Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% prolongation of the clot lysis time compared to the control (no inhibitor).

GABAa Receptor Binding Assay



This assay is performed to assess the off-target activity of the compound on the GABAa receptor, a common liability for lysine mimetics.

Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the GABAa receptor.

Methodology:

- Preparation of Reagents:
 - Rat brain membrane preparation (source of GABAa receptors).
 - Radiolabeled ligand (e.g., [3H]-muscimol or [3H]-GABA).
 - Test compound (AZD6564) at various concentrations.
 - Incubation buffer.
- Assay Procedure:
 - Incubate the rat brain membranes with the radiolabeled ligand and varying concentrations of the test compound.
 - Allow the binding to reach equilibrium.
 - Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
 - Wash the filters to remove non-specifically bound radioligand.
- Data Analysis:
 - Measure the radioactivity retained on the filters using a scintillation counter.
 - Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
 - Calculate the IC50 value, which is the concentration of the test compound that inhibits
 50% of the specific binding of the radiolabeled ligand.

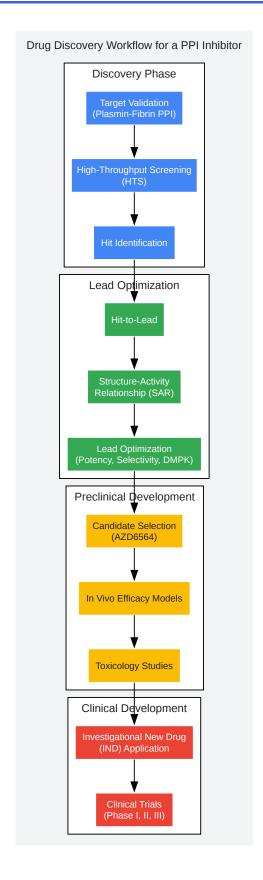




Experimental and Drug Discovery Workflow

The discovery of **AZD6564** followed a structured drug discovery workflow for identifying and optimizing a small molecule inhibitor of a protein-protein interaction.





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Caption: A generalized workflow for the discovery and development of a PPI inhibitor.



Conclusion

AZD6564 represents a significant advancement in the development of oral fibrinolysis inhibitors. Its targeted mechanism of action, inhibiting the specific protein-protein interaction between plasmin and fibrin, offers a potent and selective approach to modulating hemostasis. [1] The comprehensive characterization of its in vitro activity, selectivity, and pharmacokinetic properties has positioned **AZD6564** as a promising clinical candidate.[1] This technical guide provides a foundational understanding of **AZD6564** for scientists and researchers, facilitating further investigation and development in this therapeutic area.

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